molecular formula C13H15NO B1664602 3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate CAS No. 2094-99-7

3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate

Cat. No. B1664602
CAS RN: 2094-99-7
M. Wt: 201.26 g/mol
InChI Key: ZVEMLYIXBCTVOF-UHFFFAOYSA-N
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Description

3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate (m -TMI) is a telechelic derivative that shows an α-unsaturation and has an isocyanate end group. It is majorly used in polymeric synthesis .


Molecular Structure Analysis

The molecular formula of 3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate is C13H15NO . It has a molecular weight of 201.27 . The structure shows an α-unsaturation and has an isocyanate end group .


Physical And Chemical Properties Analysis

3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate is a clear liquid with a boiling point of 85 °C/0.9 mmHg and a flash point of 124 °C . It has a specific gravity of 1.02 at 20/20 and a refractive index of 1.53 .

Scientific Research Applications

1. Copolymerization and Coating Applications

3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate has shown significant utility in the field of polymer science, particularly in copolymerization processes. Trumbo et al. (2001) demonstrated that this compound copolymerizes with various monomers under free-radical conditions, producing films with notable solvent resistance, hardness, and gloss, making it valuable in the development of thermoset coatings (Trumbo, Mote, Trevino, & Brink, 2001).

2. Synthesis of Polymers with Varied Functionalities

Trejo-O'Reilly, Cavaillé, and Gandini (1997) explored the cationic copolymerization of this isocyanate monomer with styrene, leading to the creation of copolymers with a wide molecular weight distribution and varied thermal properties. This suggests its potential in producing polymers with specific functional attributes (Trejo-O'Reilly, Cavaillé, & Gandini, 1997).

3. Applications in Organic-Inorganic Hybrid Materials

Neumann, Fisher, Tran, and Matisons (2002) reported the synthesis of a novel polyhedral oligosilsesquioxane (POSS) with eight isocyanate groups via the hydrosilylation of this isocyanate compound. The resulting product has potential in creating new organic-inorganic hybrid materials with enhanced thermal and mechanical properties (Neumann, Fisher, Tran, & Matisons, 2002).

4. Enhancing Properties of Natural Rubber Composites

Gopalan Nair, Dufresne, Gandini, and Belgacem (2003) investigated the effects of chemically modifying chitin whiskers with 3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate on natural rubber composites. The research provided insights into the influence of such modifications on the mechanical properties of natural rubber nanocomposites, indicating its role in enhancing filler-matrix interactions (Gopalan Nair, Dufresne, Gandini, & Belgacem, 2003).

5. Polymer Modification and Compatibilization

The isocyanate compound has been used to modify polypropylene, improving its compatibility in composite materials. Braun and Schmitt (1998) demonstrated that grafting the compound onto polypropylene resulted in changes in the melting point and other physical properties, indicating its potential as a compatibilizer in polymer blends (Braun & Schmitt, 1998).

6. Application in Tissue Adhesives

Brauer and Lee (1989) synthesized methacrylate oligomers with pendant isocyanate groups, including 3-isopropenyl-alpha,alpha-dimethylbenzyl isocyanate. These oligomers showed potential as tissue adhesives, highlighting a biomedical application of this compound (Brauer & Lee, 1989).

Safety And Hazards

3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate is fatal if inhaled and causes severe skin burns and eye damage . It may cause damage to organs through prolonged or repeated exposure, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-(2-isocyanatopropan-2-yl)-3-prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10(2)11-6-5-7-12(8-11)13(3,4)14-9-15/h5-8H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEMLYIXBCTVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044871
Record name 1-(2-Isocyanatopropan-2-yl)-3-(prop-1-en-2-yl)benzene
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Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, 1-(1-isocyanato-1-methylethyl)-3-(1-methylethenyl)-
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Product Name

3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate

CAS RN

2094-99-7
Record name 1-(1-Isocyanato-1-methylethyl)-3-(1-methylethenyl)benzene
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Record name 3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate
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Record name Benzene, 1-(1-isocyanato-1-methylethyl)-3-(1-methylethenyl)-
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Record name 1-(2-Isocyanatopropan-2-yl)-3-(prop-1-en-2-yl)benzene
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Record name 1-(1-isocyanato-1-methylethyl)-3-(1-methylethenyl)benzene
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Record name Benzene, 1-(1-isocyanato-1-methylethyl)-3-(1-methylethenyl)
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Record name 3-ISOPROPENYL-.ALPHA.,.ALPHA.-DIMETHYLBENZYL ISOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate
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3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate
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3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate
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3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate
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3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate
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3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate

Citations

For This Compound
6
Citations
C Zhang, X Gu, L Feng, G Hu - 2008 - hero.epa.gov
In-situ polymerization and in-situ compatibilization is a new way to prepare polymer blends. In order to make clear the compatibilization process, the compatibilizer synthesis should be …
Number of citations: 0 hero.epa.gov
DM Welsh, DH Fish - 1995 - osti.gov
Water soluble amphophilic star polymers and copolymers are potentially useful in binding organic contaminants in natural waters. Polymers with better binding, and precipitation …
Number of citations: 0 www.osti.gov
K Iqbal - 2016 - search.proquest.com
A primary amine functional monomer, IDBA (3-isopropenyl-α, α–dimethylbenzylamine) was synthesized with minimal purification steps, high yield (up to 76%) and good conversion (98…
Number of citations: 4 search.proquest.com
MD Chen, G Zhang, SC Chen, XM Zhang… - Designed Monomers …, 2019 - Taylor & Francis
In this study, 9-anthracenemethyl methacrylate (AMMA) and styrene (St) as monomers and benzoyl peroxide as an initiator were used to synthesize P(St-co-AMMA), a macromolecule …
Number of citations: 1 www.tandfonline.com
I Alper Isoglu, Y Ozsoy… - Current Topics in …, 2017 - ingentaconnect.com
There are several barriers that drug molecules encounter in body beginning from kidney filtration and reticulo-endothelial system (RES) clearance to cellular trafficking. Multifunctional …
Number of citations: 35 www.ingentaconnect.com
Y Kim - 2011 - unsworks.unsw.edu.au
The aim of this thesis is to investigate the applicability of polymeric nano-particles synthesized via reversible addition fragmentation chain transfer (RAFT) polymerization that can be …
Number of citations: 3 unsworks.unsw.edu.au

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